Cas no 2172474-60-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid)

4-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a stable Fmoc protecting group, ensuring efficient deprotection under mild basic conditions, while the ethylene glycol spacer enhances solubility and flexibility during solid-phase peptide assembly. The 4-methylpentanoic acid moiety contributes to hydrophobic interactions, making it useful for modifying peptide properties. This derivative is particularly valuable for introducing tailored functional groups or linkers in peptide chains, facilitating applications in bioconjugation and drug development. Its high purity and compatibility with standard Fmoc-based protocols ensure reliable performance in automated and manual peptide synthesis workflows.
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid structure
2172474-60-9 structure
商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid
CAS番号:2172474-60-9
MF:C25H30N2O6
メガワット:454.515507221222
CID:5862138
PubChem ID:165559309

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid
    • EN300-1504432
    • 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
    • 2172474-60-9
    • インチ: 1S/C25H30N2O6/c1-25(2,12-11-23(29)30)27-22(28)16-32-14-13-26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
    • InChIKey: LMLGEYSDCAAXDT-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCOCC(NC(C)(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1504432-250mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1504432-50mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1504432-10000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1504432-5000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1504432-100mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1504432-1.0g
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
1g
$0.0 2023-06-05
Enamine
EN300-1504432-500mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1504432-1000mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1504432-2500mg
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
2172474-60-9
2500mg
$6602.0 2023-09-27

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 関連文献

Related Articles

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acidに関する追加情報

Introduction to 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic Acid (CAS No. 2172474-60-9)

The compound 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid, identified by its CAS number 2172474-60-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its multifaceted functional groups, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's appeal lies its sophisticated architecture, which includes a fluoren-9-yl moiety linked through a methoxycarbonyl group. The presence of this aromatic ring system not only contributes to the compound's stability but also enhances its binding affinity to biological targets. This feature is particularly relevant in the context of designing selective inhibitors and agonists for various therapeutic pathways.

The amine and amide functionalities within the molecule play a crucial role in modulating its pharmacological properties. Specifically, the methoxycarbonyl group serves as a protecting group for the amine, allowing for controlled release and activation in vivo. This design principle is essential for optimizing bioavailability and minimizing off-target effects.

In recent years, there has been growing interest in leveraging such complex molecules for the development of novel therapeutics. The fluoren-9-yl moiety, in particular, has been extensively studied for its ability to enhance photostability and fluorescence properties, making it valuable in both diagnostic imaging and light-sensitive drug delivery systems.

The carboxylic acid terminus of the compound further extends its utility by enabling conjugation with other biomolecules. This functionality is often exploited in the design of peptidomimetics and protein-protein interaction modulators, which are critical for addressing complex diseases such as cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between this compound and biological targets. Molecular docking studies have revealed that the fluoren-9-yl group interacts preferentially with hydrophobic pockets of proteins, while the amide bond exhibits strong hydrogen bonding capabilities. These insights have guided the optimization of lead structures towards higher efficacy and selectivity.

The synthesis of this compound presents unique challenges due to its complex stereochemistry. However, modern synthetic methodologies, including asymmetric catalysis and flow chemistry, have made it feasible to produce high-purity batches suitable for preclinical studies. These advancements underscore the growing capability of synthetic chemists to tackle increasingly intricate molecular architectures.

In clinical settings, the potential therapeutic applications of this compound are diverse. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine release pathways. Additionally, its ability to cross cell membranes makes it a promising candidate for treating intracellular diseases where traditional small molecules struggle to penetrate.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular frameworks often leads to enhanced metabolic stability and improved pharmacokinetic profiles. The presence of multiple fluorine atoms in derivatives of this compound could further enhance these desirable properties, making it an attractive scaffold for future drug discovery efforts.

Ethical considerations are also paramount when developing new pharmaceuticals. The use of computationally efficient methods to predict toxicity ensures that compounds like this one are thoroughly vetted before advancing to human trials. This approach aligns with broader industry efforts to reduce animal testing through innovative modeling techniques.

The future direction of research on this compound will likely involve exploring its potential as a building block for more complex drug candidates. By systematically modifying different functional groups, chemists can generate libraries of derivatives with tailored properties for specific therapeutic indications. Such libraries are instrumental in high-throughput screening programs aimed at identifying novel molecular entities with therapeutic potential.

In conclusion, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid exemplifies the cutting edge of pharmaceutical innovation. Its intricate structure offers a rich foundation for developing next-generation therapeutics targeting a wide range of diseases. As research progresses, it is anticipated that this compound will continue to inspire new strategies in drug design and molecular medicine.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd